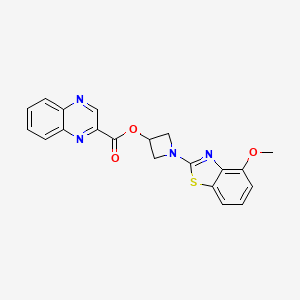![molecular formula C14H17NO5S B6505154 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1396759-38-8](/img/structure/B6505154.png)
8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 2,3-dihydro-1,4-benzodioxine . Benzodioxines are a class of organic compounds containing a benzene ring fused to a dioxine ring . The sulfonyl group attached to the benzodioxine ring is a common functional group involving a sulfur atom bonded to two oxygen atoms .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds such as 8-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride and 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride have been synthesized and are available commercially.Applications De Recherche Scientifique
8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane has been used as a research tool in a variety of scientific disciplines, including medicinal chemistry and drug development. In medicinal chemistry, this compound has been used as a synthetic intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. In drug development, this compound has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. This compound has also been used as a model compound to study the effects of various drug metabolites on the human body.
Mécanisme D'action
The mechanism of action of 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane is not fully understood. However, it is thought to act as an enzyme inhibitor, blocking the activity of certain enzymes involved in the metabolism of drugs. It is also thought to act as an agonist, activating certain receptors that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is thought to affect the metabolism of drugs, leading to an increase in their bioavailability. It is also thought to affect the activity of certain enzymes involved in the metabolism of drugs, leading to a decrease in their toxicity. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane for laboratory experiments is its availability and ease of synthesis. It is relatively inexpensive and can be synthesized in a relatively short period of time. Additionally, this compound is relatively stable and has a relatively low toxicity, making it suitable for use in a variety of experiments. The main limitation of this compound is that its mechanism of action is not fully understood, making it difficult to accurately predict its effects.
Orientations Futures
There are a number of potential future directions for 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane research. These include further investigation into the mechanism of action of this compound and its effects on various physiological processes. Additionally, further research could be conducted into the potential applications of this compound in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. Additionally, further research could be conducted into the potential use of this compound as an enzyme inhibitor and agonist in drug development. Finally, further research could be conducted into the potential use of this compound as a model compound for the study of drug metabolism and its effects on the human body.
Méthodes De Synthèse
The synthesis of 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane involves a multi-step process starting with the reaction of 1,4-benzodioxine-6-sulfonyl chloride (DBS-Cl) with 1-bromo-3-methyl-2-butanol (BM2B) in the presence of a base. The reaction of the two compounds yields a mixture of this compound and 1-bromo-3-methyl-2-butyl this compound (BM2B-8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane). The BM2B-8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane is then separated from the this compound by column chromatography. The this compound can then be further purified by recrystallization.
Propriétés
IUPAC Name |
8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c16-21(17,15-10-1-2-11(15)9-18-8-10)12-3-4-13-14(7-12)20-6-5-19-13/h3-4,7,10-11H,1-2,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNNUUVMLAESRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide](/img/structure/B6505087.png)


![2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6505114.png)
![2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide](/img/structure/B6505133.png)
![8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B6505144.png)
![1-(3,4-dimethylphenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one](/img/structure/B6505146.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]benzamide hydrochloride](/img/structure/B6505150.png)




![3-[(3-chlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6505179.png)
